molecular formula C24H32ClN3O5S2 B2578901 Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216670-71-1

Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2578901
CAS No.: 1216670-71-1
M. Wt: 542.11
InChI Key: VXBXTZWFUGQNKO-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small-molecule compound featuring a complex heterocyclic scaffold. Its structure integrates a tetrahydrothieno[2,3-c]pyridine core, a sulfonamide-linked benzamido group, and a 2-methylpiperidinyl substituent. The ethyl ester and hydrochloride salt enhance solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

ethyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2.ClH/c1-4-32-24(29)21-19-12-14-26(3)15-20(19)33-23(21)25-22(28)17-8-10-18(11-9-17)34(30,31)27-13-6-5-7-16(27)2;/h8-11,16H,4-7,12-15H2,1-3H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBXTZWFUGQNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing relevant data from various studies to present a comprehensive overview.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C24_{24}H32_{32}ClN3_3O5_5S2_2
Molecular Weight 542.1 g/mol
CAS Number 1215383-81-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the thieno[2,3-c]pyridine moiety suggests potential interactions with enzymes and receptors that are critical for cellular functions.

Target Interactions

  • Enzyme Inhibition : The sulfonamide group may enhance binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine ring may facilitate interaction with neurotransmitter receptors, influencing neuronal signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that related compounds showed potent activity against various cancer cell lines (e.g., Mia PaCa-2 and PANC-1), with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial efficacy. Similar thieno[2,3-c]pyridine derivatives have shown activity against multiple bacterial strains:

MicroorganismActivity
Staphylococcus aureus Inhibition at MIC < 15 µg/mL
Candida albicans Moderate inhibition

Structure-Activity Relationship (SAR)

The structure of this compound provides insights into its biological activity:

  • Piperidine Ring : Enhances solubility and facilitates receptor binding.
  • Thieno[2,3-c]pyridine Core : Critical for antitumor activity; modifications can lead to variations in potency.

Synthesis and Research Applications

The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors to build the complex structure. The synthesis pathways often include:

  • Formation of the thieno[2,3-c]pyridine core.
  • Introduction of the sulfonamide and piperidine functionalities through nucleophilic substitution reactions.

This compound's unique structure positions it as a valuable candidate in medicinal chemistry for developing new therapeutic agents targeting cancer and infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores, such as thiophene/benzene rings, sulfonamide linkages, and piperidine derivatives. Below is a detailed comparison with key compounds:

Structural Analogues

Compound Name Core Structure Key Substituents Biological Target
Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[...] Tetrahydrothieno[2,3-c]pyridine 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido, ethyl ester Hypothesized: Adenosine A1
PD 81,723 2-Amino-3-benzoylthiophene 4,5-Dimethylthiophene, 3-(trifluoromethyl)phenyl Adenosine A1 receptor
Salternamide E Macrocyclic polyketide Cyclic ether, hydroxylated side chains Antimicrobial agents
1-Aminofluoren-9-one Fluorenone Conformationally locked amino-ketone Adenosine A1 receptor

Functional Comparisons

  • Adenosine A1 Receptor Modulation: The target compound shares structural similarities with PD 81,723, a potent allosteric enhancer of adenosine A1 receptor binding. PD 81,723 enhances agonist binding by slowing dissociation rates (Kd reduction by ~50% at 10 μM) while exhibiting competitive antagonism (Ki = 1.2 μM) . The ethyl ester and piperidinyl-sulfonyl groups in the target compound may optimize receptor affinity or selectivity, though experimental data are needed.
  • Bioactivity and Specificity :

    • Marine-derived salternamide E and synthetic thiophenes highlight the importance of substituent positioning. For example, 4-alkyl substitution on thiophene rings (as in PD 81,723) increases allosteric enhancement, whereas 5-substitution has minimal effects. The target compound’s 4-sulfonylbenzamido group may mimic this trend.
    • The 2-methylpiperidinyl group could reduce off-target interactions compared to simpler alkyl chains, a hypothesis supported by SAR studies showing improved specificity with cyclic amines .

Physicochemical and Pharmacokinetic Properties

Property Target Compound PD 81,723 Salternamide E
Molecular Weight ~600 g/mol (estimated) 331.3 g/mol 562.6 g/mol
LogP (Predicted) 3.8 (piperidine enhances polarity) 4.2 2.5 (hydrophilic macrocycle)
Solubility High (hydrochloride salt) Moderate (neutral compound) Low (lipophilic macrocycle)
Synthetic Accessibility Complex (multi-step synthesis) Moderate High (marine biosynthesis)

Research Findings and Gaps

  • Key Insights: Thiophene derivatives with sulfonamide and piperidine groups show promise in balancing allosteric enhancement and competitive antagonism . Structural rigidity (e.g., intramolecular hydrogen bonding in 1-aminofluoren-9-one) improves receptor binding, suggesting the target compound’s tetrahydrothienopyridine core may confer similar stability .
  • Unresolved Questions :

    • The target compound’s exact mechanism (allosteric vs. competitive) remains unvalidated.
    • Comparative bioactivity data against PD 81,723 or salternamide E are lacking, necessitating in vitro assays (e.g., cAMP modulation, cytotoxicity screening).

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